Prop-2-en-1-ol;styrene
Description
Historical Trajectories in Styrene-Allyl Alcohol Polymer Chemistry
The development of styrene-allyl alcohol copolymers has a history rooted in the mid-20th century's drive for novel polymeric materials with specific functionalities. Early patents, such as one from 1953, describe processes for copolymerizing styrene (B11656) and allyl alcohol. google.com A key challenge in the synthesis was the significant difference in reactivity between the two monomers. google.com Styrene is much more reactive in free-radical polymerization than allyl alcohol, which can also act as a chain-transfer agent, leading to low molecular weight polymers. google.comgantrade.com
To overcome this, specialized polymerization techniques were developed. A notable process involves the gradual, programmed feed of the more reactive styrene monomer into the reaction mixture containing allyl alcohol. gantrade.comepo.org This method allows for a more uniform distribution of the comonomers and sufficient incorporation of allyl alcohol to achieve the desired hydroxyl functionality. gantrade.com High temperatures, often up to 180°C in pressurized reactors, and specific initiators like di-tert-butyl peroxide are employed to produce these copolymers. gantrade.com U.S. Patent 2,940,946, for instance, details technology for the controlled production of poly(styrene-co-allyl alcohol). gantrade.com These early developments laid the groundwork for the commercial production of SAA copolymers with tailored properties for various applications.
Academic Significance of Styrene and Prop-2-en-1-ol as Monomeric Precursors
Styrene and prop-2-en-1-ol are significant monomeric precursors in polymer science due to the distinct and complementary properties they impart to the resulting copolymers. Styrene is a widely used monomer known for producing polymers with high hardness, good processing characteristics, and aromatic character, which contributes to thermal and chemical stability. lyondellbasell.comresearchgate.net However, polystyrene itself lacks reactive functional groups for further modification or crosslinking.
Prop-2-en-1-ol, on the other hand, provides a primary hydroxyl (-OH) group, a highly reactive functional group that is central to the utility of SAA copolymers. lyondellbasell.comtandfonline.com This hydroxyl functionality allows for a wide range of subsequent chemical reactions, including esterification, and reactions with isocyanates, anhydrides, and carboxyl groups. lyondellbasell.comtandfonline.com This reactivity is fundamental to their use as crosslinking agents and as intermediates in the synthesis of more complex polymer architectures. The academic interest in this comonomer pair lies in the ability to precisely control the copolymer's properties, such as hydroxyl content, molecular weight, and the ratio of hydrophobic to hydrophilic character, by adjusting the monomer feed ratio during synthesis. gantrade.comepo.org This tunability makes SAA copolymers model systems for studying structure-property relationships in functional polymers.
Overview of Research Domains in Prop-2-en-1-ol;Styrene Copolymers and Derivatives
Research into styrene-allyl alcohol copolymers and their derivatives spans a wide array of applications, primarily driven by their high hydroxyl functionality and versatile chemical nature. Key research domains include coatings, inks, and adhesives, where SAA copolymers are used to enhance performance characteristics. univarsolutions.comlyondellbasell.comunivarsolutions.com
In the coatings industry, SAA copolymers are incorporated into polyester (B1180765), urethane (B1682113), and alkyd formulations. univarsolutions.comlyondellbasell.com They improve adhesion, gloss, weatherability, water resistance, and chemical resistance. lyondellbasell.comunivarsolutions.com Applications include appliance finishes, coil coatings, automotive primers, and industrial maintenance paints. lyondellbasell.comlyondellbasell.comgantrade.com
Another significant area of research is the development of SAA derivatives. By reacting the hydroxyl groups, researchers have created new materials with tailored properties. For example, esterification of SAA with fatty acids produces resins for printing inks and overprint varnishes. lyondellbasell.comgantrade.com Furthermore, multi-methacrylate derivatives of SAA have been synthesized by esterification with methyl methacrylate (B99206). tandfonline.comtandfonline.com These derivatives can be copolymerized with monomers like styrene or methyl methacrylate to form highly crosslinked networks, which have been investigated for potential use in dental restoratives and for improving the toughness of polystyrene. tandfonline.comtandfonline.comresearchgate.net
Recent research has also explored the use of SAA copolymers as templates in sol-gel processes to create mesoporous metal oxides, such as tungsten oxide, for applications in electrochromic devices. researchgate.net The copolymer acts as a structure-directing agent, which is later removed to form a high-quality porous structure. researchgate.net
Data Tables
Table 1: Typical Properties of Commercial Styrene-Allyl Alcohol (SAA) Copolymers
| Property | Value Range | Reference |
|---|---|---|
| Appearance | White to clear flakes or pastilles | univarsolutions.comlyondellbasell.com |
| Molecular Weight (Mw) | 2000 - 3400 g/mol | gantrade.comepo.org |
| Molecular Weight (Mn) | 1220 - 1500 g/mol | lyondellbasell.comepo.org |
| Hydroxyl Number | 180 - 280 mg KOH/g | lyondellbasell.comepo.org |
| Hydroxyl Content | ~6.2 wt% | lyondellbasell.com |
| Softening Point | 90 - 110 °C | gantrade.com |
| Density | ~1.05 g/cm³ @ 20 °C | univarsolutions.comunivarsolutions.com |
| Solubility in Water | Negligible | univarsolutions.comunivarsolutions.com |
Table 2: Research Applications of Styrene-Allyl Alcohol (SAA) Copolymers and Derivatives
| Application Area | Specific Use | Enhanced Properties | Reference |
|---|---|---|---|
| Coatings | Polyester, urethane, and alkyd systems; Automotive primers; Appliance finishes | Adhesion, gloss, weatherability, water/chemical resistance, hardness | univarsolutions.comlyondellbasell.comunivarsolutions.com |
| Inks & Varnishes | Printing inks, overprint varnishes | Hardness, gloss, print resistance | lyondellbasell.comgantrade.com |
| Resins | Additive to improve hardness in coating formulations | Hardness, durability, corrosion protection | lyondellbasell.comgantrade.com |
| Dental Materials | Comonomer for dental composites/restoratives (as methacrylate derivatives) | Improved strength, reduced polymerization contraction stress | tandfonline.comresearchgate.net |
| Advanced Materials | Template for mesoporous tungsten oxide films | Creation of high-quality mesoporous structures for electrochromic layers | researchgate.net |
| Polymer Modification | Toughening of polystyrene (as methacrylate derivatives) | Formation of crosslinked networks to improve toughness | tandfonline.comtandfonline.com |
Properties
IUPAC Name |
prop-2-en-1-ol;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYILVTTOXAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-62-4 | |
| Record name | Allyl alcohol-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60947982 | |
| Record name | Prop-2-en-1-ol--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25119-62-4 | |
| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-en-1-ol--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
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| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
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Synthetic Methodologies for Prop 2 En 1 Ol;styrene Copolymers and Adducts
Copolymerization Strategies
Free radical polymerization is a common method for synthesizing SAA copolymers, which can be conducted under various conditions, including bulk, solution, and emulsion polymerization.
Bulk Polymerization: This method involves the polymerization of the monomers without any solvent. For SAA copolymers, bulk free-radical copolymerization is often carried out at elevated temperatures, around 140°C. gantrade.com This process is used to produce acrylic-allyl alcohol copolymers as well. gantrade.com
Solution Polymerization: In this technique, the monomers and initiator are dissolved in a non-reactive solvent. This helps to control the viscosity of the reaction mixture and dissipate heat generated during polymerization.
Emulsion Polymerization: This method involves polymerizing monomers in an aqueous medium with the presence of a surfactant. While less detailed in the provided search results for SAA specifically, it is a common industrial process for other copolymer systems.
A significant challenge in these polymerization methods is the disparity in reactivity between styrene (B11656) and allyl alcohol. To achieve a more uniform comonomer distribution in the resulting copolymers, a gradual feed of the more reactive styrene monomer is often employed. gantrade.com To prevent the depletion of the more reactive styrene comonomer and to maintain stable reaction conditions, free radical polymerization conversions are typically kept at or below 40%. gantrade.com
| Polymerization Method | Typical Temperature | Key Features |
| Bulk Polymerization | ~140°C | No solvent used; gradual feed of more reactive monomers. gantrade.com |
| Solution Polymerization | Varies | Utilizes a solvent to control viscosity and heat. |
| Emulsion Polymerization | Varies | Aqueous medium with a surfactant. |
The choice of radical initiator is critical in the copolymerization of allyl alcohol and styrene, as it influences the reaction rate and the properties of the final copolymer. youtube.com Initiators are chemical compounds that generate free radicals when subjected to heat or light, thereby initiating the polymerization process. youtube.com
Common initiators for free radical polymerization include organic peroxides and azo compounds. youtube.com For the synthesis of SAA copolymers at high temperatures (up to 180°C) in pressurized reactors, initiators such as di-t-butyl peroxide or t-butyl hydroperoxide are used. gantrade.com The concentration of the initiator also plays a significant role; higher concentrations generally lead to a greater number of polymer chains, though these chains may be shorter in length. youtube.com
The effectiveness of an initiator is also dependent on the reaction temperature. At higher temperatures, there is an increase in the number of effective collisions, which helps to overcome the energy barrier for polymerization and can lead to a greater incorporation of less reactive monomers like 1-octene (B94956) into the copolymer chain. researchgate.net This principle can be applied to the allyl alcohol-styrene system to enhance the incorporation of allyl alcohol.
| Initiator Type | Examples | Application Conditions | Impact on Copolymerization |
| Organic Peroxides | Di-t-butyl peroxide, t-butyl hydroperoxide | High temperatures (up to 180°C) in pressurized reactors for SAA copolymers. gantrade.com | Facilitates copolymerization at high temperatures. gantrade.com |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Used in various free radical polymerizations. | A common initiator for radical generation. youtube.com |
Due to the significant difference in reactivity between styrene and allyl alcohol, controlling the monomer feed is crucial for achieving a copolymer with a uniform composition. gantrade.com A semi-batch process, where the more reactive monomer (styrene) is gradually fed into the reactor, is a common strategy. gantrade.comepo.org This programmed feeding helps to maintain a consistent monomer ratio throughout the polymerization, leading to a more homogenous distribution of monomer units in the copolymer chains. gantrade.com
Similarly, a gradual or staged addition of the initiator can also be employed to control the polymerization rate and the molecular weight of the resulting copolymer. gantrade.commdpi.com This technique is particularly useful in managing the reaction conditions and ensuring the production of stable, low-color products. gantrade.com For instance, in the production of acrylic-allyl alcohol copolymers, a programmed, gradual feed of both the more reactive monomers and the initiator to the allyl alcohol is utilized in a bulk free-radical copolymerization process. gantrade.com
The development of a kinetic model combined with a semibatch reactor model can be used to create a model-based monomer feeding policy. This approach has been successfully applied in the synthesis of styrene and butyl acrylate (B77674) copolymers with predetermined compositional distributions. mdpi.comacs.org
| Feeding Strategy | Description | Purpose |
| Programmed Monomer Feeding | Gradual addition of the more reactive monomer (styrene) to the reaction mixture. gantrade.comepo.org | To maintain a consistent monomer ratio and achieve a uniform copolymer composition. gantrade.com |
| Programmed Initiator Feeding | Gradual or staged addition of the initiator. gantrade.com | To control the polymerization rate and molecular weight. gantrade.commdpi.com |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. mdpi.com While the direct RAFT copolymerization of styrene and allyl alcohol is not extensively detailed, the RAFT copolymerization of styrene with allyl methacrylate (B99206) (AMA), a derivative of allyl alcohol, has been successfully demonstrated. researchgate.net
In this process, the more reactive methacrylate group of AMA preferentially undergoes polymerization, while the less reactive allyl double bonds remain largely intact and are incorporated as pendant groups along the polymer chain. researchgate.net This allows for the creation of well-defined, allyl-functionalized copolymers. researchgate.net The resulting copolymers are soluble in standard organic solvents and can be subsequently cross-linked through thermal or photochemical methods using suitable initiators. researchgate.net
The choice of RAFT agent is important for controlling the polymerization of different monomer types. For vinyl monomers like styrene, trithiocarbonates are often used. mdpi.com The RAFT process involves an initiation step where radicals are generated, followed by a chain transfer process mediated by the RAFT agent, which allows for the controlled growth of polymer chains. mdpi.com
| Technique | Monomers | Key Feature | Outcome |
| RAFT Copolymerization | Styrene and Allyl Methacrylate (AMA) | Selective polymerization of the methacrylate group in AMA. researchgate.net | Well-defined, allyl-functionalized copolymers with pendant vinyl groups. researchgate.net |
Controlled Radical Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP) for Functional Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.eduthescipub.com This technique is particularly valuable for the polymerization of a wide range of monomers, including styrenes and (meth)acrylates, allowing for the creation of well-defined polymer architectures. cmu.eduresearchgate.net The radical nature of ATRP makes it tolerant to a variety of functional groups within the monomers, which leads to the formation of polymers with functionalities distributed along the polymer chains. cmu.edu
The control in ATRP is achieved through a reversible deactivation of the growing polymer chains, which exist in equilibrium between an active, radical state and a dormant state. youtube.com This equilibrium is typically mediated by a transition metal catalyst, such as a copper complex. youtube.com The initiator used in ATRP plays a crucial role in determining the end-groups of the polymer chains. cmu.edu By employing a functional initiator, specific functionalities like vinyl, hydroxyl, epoxide, or cyano groups can be incorporated at one end of the polymer chain. cmu.edu
For the synthesis of functional polymers involving styrene, various substituted styrenes can be polymerized in a controlled manner using ATRP. cmu.edu The rate of polymerization is influenced by the electronic nature of the substituents on the styrene ring. cmu.edu For instance, monomers with electron-withdrawing substituents tend to polymerize faster than those with electron-donating groups. cmu.edu
While the direct ATRP of prop-2-en-1-ol (allyl alcohol) is challenging due to the high reactivity of the allylic proton which can lead to chain transfer reactions, functional polymers containing both styrene and allyl alcohol-like functionalities can be achieved. gantrade.com One approach involves the copolymerization of styrene with a protected or derivatized allyl monomer, such as allyl methacrylate. researchgate.net For example, random copolymers of styrene and allyl methacrylate have been successfully synthesized via ATRP, with high conversions of the allyl methacrylate monomer (up to 90%) without the occurrence of cross-linking. researchgate.net
The synthesis of well-defined polystyrenes with specific functionalities can also be achieved by using initiators tailored for ATRP. For instance, an N-allyl-2-bromopropinamide (ABPN) initiator can be synthesized and used for the ATRP of styrene, resulting in polystyrene with a vinyl end-group. thescipub.com The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to initiator. thescipub.com
| Initiator/Monomer System | Catalyst/Ligand | Temperature (°C) | Resulting Polymer | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Reference |
| Substituted Styrenes | CuBr/2,2'-bipyridine | 110 | Poly(substituted styrene) | Varies | < 1.5 | cmu.edu |
| Styrene / N-allyl-2-bromopropinamide | CuBr/bipyridine | 115 | Vinyl-terminated polystyrene | Increases with St/ABPN ratio | ~1.18 | thescipub.com |
| Styrene / n-Butyl Acrylate | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | 60-110 | Poly(styrene-stat-n-butyl acrylate) | Varies | ~1.62 | cmu.edu |
| Allyl Methacrylate / Styrene | Not specified | Not specified | Poly(styrene-co-allyl methacrylate) | Varies | Not specified | researchgate.net |
Photoinitiated Polymerization Protocols
Photoinitiated polymerization offers a versatile method for the synthesis of polymers, providing spatial and temporal control over the polymerization process. researchgate.net This technique relies on the use of a photoinitiator that generates reactive species, such as free radicals, upon exposure to light, typically in the ultraviolet (UV) range. acs.orgmdpi.com
Photopolymerization of Styrene-Based Monomers
The photopolymerization of styrene and its derivatives is a well-established process. mdpi.com It generally proceeds via a radical-initiated mechanism. mdpi.com The radicals can be generated from a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which forms radicals upon UV irradiation. mdpi.com These radicals then initiate the polymerization of the styrene monomers. mdpi.com
An example of this is the photopolymerization of a naphthalenediimide (NDI)-based monomer containing styrene pendant groups. mdpi.com In this case, the polymerization is carried out in a solution of the monomer with a catalytic amount of DMPA. mdpi.com The resulting polymer can form stable electrochromic layers, demonstrating the utility of this method in generating functional materials. mdpi.com
Photopolymerization of styrene can also be initiated from a surface to create grafted polymer films. acs.org This "grafting-from" approach involves immobilizing a photoinitiator on a substrate, such as gold, through the formation of self-assembled monolayers. acs.org Subsequent UV irradiation initiates the polymerization of styrene from the surface, resulting in a grafted polystyrene film. acs.org
The efficiency and rate of photopolymerization can be influenced by the reaction conditions, such as bulk versus emulsion polymerization. researchgate.net Emulsion photopolymerization of styrene has been shown to yield higher polymerization rates and molecular weights compared to bulk polymerization. researchgate.net Interestingly, in some systems, the polymerization continues even after the photoinitiator is consumed, with the average molecular weight increasing with monomer conversion, suggesting a photo-controlled radical polymerization mechanism. researchgate.net
Energy Transfer Catalysis in Solution Photopolymerization
An alternative to direct photoinitiation is the use of energy transfer catalysis, which can enable polymerization reactions using visible light instead of UV radiation. nih.gov This approach utilizes a photocatalyst, such as an iridium(III) polypyridyl complex, which absorbs visible light and then transfers the energy to the monomer, promoting it to an excited state that can undergo reaction. nih.govnih.gov
This method has been successfully applied to the [2+2] cycloaddition of styrenes. nih.gov In this process, the iridium complex acts as a photosensitizer, and the mechanism proceeds via energy transfer rather than electron transfer. nih.govsemanticscholar.org The triplet state energy of the photocatalyst is crucial; for example, an iridium complex with a triplet energy of approximately 61 kcal/mol is capable of sensitizing the triplet-state reactions of styrenes, which have a similar triplet energy. nih.gov This energy transfer mechanism allows for the cycloaddition of styrenes upon irradiation with a simple compact fluorescent light bulb. nih.gov
A key advantage of this approach is that the reaction scope is determined by the relative excited-state energies of the catalyst and the substrates, rather than their electrochemical properties. nih.gov This opens up the possibility of applying visible light photocatalysis to a broader range of organic photochemical reactions that traditionally require direct UV photoexcitation. nih.gov
Plasma-Initiated Copolymerization of Allyl Alcohol and Styrene
Plasma-initiated polymerization is a solvent-free technique that utilizes the energy of a plasma to generate reactive species (radicals and ions) from monomer vapors, which then initiate polymerization and lead to the deposition of a thin polymer film. acs.org This method is particularly useful for creating highly cross-linked and branched polymer coatings. taylorfrancis.com
The copolymerization of prop-2-en-1-ol (allyl alcohol) and styrene using a pulsed plasma has been demonstrated as an effective way to create functional surfaces. tandfonline.comepa.gov By adjusting the duty cycle of the plasma, it is possible to control the chemical composition of the deposited copolymer film. acs.org Specifically, a lower duty cycle in the pulsed plasma polymerization of allyl alcohol leads to a higher retention of the hydroxyl (-OH) functionality from the monomer in the resulting polymer film. acs.org
In the plasma copolymerization of allyl alcohol and styrene, the concentration of hydroxyl groups on the surface of the copolymer layer can be systematically varied. tandfonline.comepa.gov This concentration can be adjusted from 0 OH groups per 100 carbon atoms (for styrene homopolymerization) up to 31 OH groups per 100 carbon atoms (for allyl alcohol homopolymerization). epa.gov The kinetics of this copolymerization process are consistent with a chemical (radical) copolymerization mechanism. tandfonline.com
However, the range over which the OH group density can be varied is limited to a small window of the comonomer mixing ratio. epa.gov Outside of this range, the homopolymerization of styrene tends to dominate the reaction. tandfonline.comepa.gov The resulting plasma polymers typically consist of both a soluble and an insoluble fraction. taylorfrancis.com The soluble fraction can be further divided into low-molar-mass components (monomers, oligomers, and cyclic compounds) and a high-molar-mass fraction. taylorfrancis.com
| Monomer System | Plasma Conditions | Key Finding | Resulting Surface Functionality | Reference |
| Allyl Alcohol and Styrene | Pulsed Plasma | OH group concentration can be adjusted by varying the comonomer ratio. | 0 to 31 OH groups per 100 C atoms | tandfonline.comepa.gov |
| Allyl Alcohol | Variable Duty Cycle Pulsed Plasma | Lower duty cycle increases retention of -OH functionality. | Controllable surface density of hydroxyl groups | acs.org |
| Allyl Alcohol and Styrene | Pulsed Plasma | Copolymerization kinetics follow a radical mechanism. | Styrene homopolymerization dominates outside a small comonomer ratio range. | tandfonline.com |
Directed Organic Synthesis of Prop-2-en-1-ol and Styrene Derivatives
The synthesis of specific derivatives of prop-2-en-1-ol and styrene is crucial for creating monomers that can be used to produce polymers with tailored properties. Directed organic synthesis provides the tools to construct these molecules with high precision.
One-Pot Synthetic Routes to α-Alkyl Styrene Derivatives
A one-pot, two-step method has been developed for the synthesis of a variety of α-alkyl styrene derivatives from readily available natural products such as estragole (B85927) and safrole, which are derivatives of allylbenzene. acs.orgnih.govnih.gov This transition-metal-free method is regioselective and demonstrates a broad scope for different nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.orgfigshare.com
The general procedure involves the reaction of an allylaryl compound with bromine at low temperature, followed by the in-situ reaction with a nucleophile in the presence of a base. acs.orgnih.gov The choice of base can influence the regioselectivity of the product, with potassium tert-butoxide (KOtBu) favoring the rearranged α-alkyl styrene adduct, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) tends to yield the linear adduct. acs.org The addition of sodium iodide has been found to improve the yields for these reactions. acs.org
This methodology has been used to synthesize a wide array of new α-alkyl styrenes, which are potential monomers for polymerization. acs.org For example, starting from estragole, various derivatives have been synthesized by reacting the intermediate with different nucleophiles. acs.org
| Starting Material | Nucleophile | Base | Product Type | Isolated Yield (%) | Reference |
| Estragole | Aniline | KOtBu | Rearranged | 85 | acs.org |
| Estragole | Pyrrolidine | KOtBu | Rearranged | 82 | acs.org |
| Estragole | Phenol | KOtBu | Rearranged | 75 | acs.org |
| Estragole | Thiophenol | KOtBu | Rearranged | 90 | acs.org |
| Estragole | Aniline | DBU | Linear | 64 | acs.org |
Another one-pot approach for the synthesis of styrene derivatives involves the B(C6F5)3-catalyzed isomerization of allyl silanes followed by a Hiyama coupling reaction. cardiff.ac.uk This method provides access to a broad range of substituted styrene derivatives with high E-selectivity, including those with Lewis basic functional groups that are not accessible through other isomerization methods. cardiff.ac.uk
Esterification and Transesterification Reactions Involving Allylic Hydroxyl Groups
The hydroxyl group of allyl alcohol provides a reactive handle for esterification and transesterification reactions, which can be utilized to create monomers that are subsequently copolymerized with styrene or to modify existing styrene-allyl alcohol (SAA) copolymers. gantrade.com
In one approach, allyl alcohol is first esterified with a carboxylic acid to form an allyl ester. This ester can then be copolymerized with styrene. For instance, oleic acid can be reacted with allyl alcohol in the presence of an acid catalyst, such as Amberlyst-15, to produce allyl oleate (B1233923) with a yield of up to 87.07%. scielo.br This allyl oleate can then be copolymerized with styrene at varying concentrations. scielo.br The copolymerization occurs through the terminal unsaturation of the allyl oleate and the styrene. scielo.br It has been noted that the internal unsaturation of fatty acids like oleic acid does not participate in the reaction under these conditions. scielo.br
Another strategy involves the copolymerization of allyl alcohol and styrene first, followed by esterification of the hydroxyl groups on the resulting SAA copolymer. gantrade.com This post-polymerization modification allows for the introduction of various functional groups. The direct free-radical copolymerization of allyl alcohol and styrene can be challenging due to the low reactivity of the allyl alcohol double bond and its tendency to act as a chain-transfer agent. gantrade.com To overcome this, specialized techniques are employed, such as using di-t-butyl peroxide or t-butyl hydroperoxide as initiators at elevated temperatures (up to 180 °C) in pressurized reactors. gantrade.com A programmed, gradual feed of the more reactive styrene monomer and the initiator is also used to achieve a more uniform comonomer distribution in the final SAA copolymer. gantrade.com
Transesterification reactions can also be employed in the synthesis of related copolymers. For example, a ruthenium-catalyzed living radical polymerization of methyl acrylate in the presence of aliphatic alcohols and aluminum acetylacetonate (B107027) (Al(acac)₃) can lead to gradient copolymers. nih.gov In this system, Al(acac)₃ acts as a catalyst for the selective transesterification of the unsaturated ester monomer under mild conditions. nih.gov While this example does not directly involve allyl alcohol and styrene, it demonstrates the principle of concurrent polymerization and transesterification which could be conceptually applied to systems containing allylic alcohols.
| Reactants | Catalyst/Initiator | Reaction Type | Product | Yield (%) | Reference |
| Oleic Acid, Allyl Alcohol | Amberlyst-15 | Esterification | Allyl Oleate | 87.07 | scielo.br |
| Allyl Oleate, Styrene | Not specified | Copolymerization | Poly(styrene-co-allyl oleate) | Not specified | scielo.br |
| Allyl Alcohol, Styrene | di-t-butyl peroxide or t-butyl hydroperoxide | Free-Radical Copolymerization | Styrene-Allyl Alcohol (SAA) Copolymer | Not specified | gantrade.com |
| Methyl Acrylate, Aliphatic Alcohols | Ru-catalyst, Al(acac)₃ | Concurrent LRP and Transesterification | Gradient Copolymer | Not specified | nih.gov |
Dehydrative Cross-Coupling Reactions of Allylic Alcohols with Styrene Derivatives
A direct and atom-economical method for the formation of 1,4-dienes from allylic alcohols and styrene derivatives is the dehydrative cross-coupling reaction. This approach avoids the need for pre-functionalization of the starting materials and generates water as the only byproduct. homkat.nlnih.gov
Palladium catalysis has been shown to be effective for this transformation. In a notable study, a palladium catalyst containing a phosphoramidite (B1245037) ligand was used to catalyze the direct dehydrative cross-coupling of various allylic alcohols with a range of styrene derivatives. homkat.nlresearchgate.net This reaction proceeds without the need for stoichiometric additives to activate the allyl alcohol. homkat.nlnih.gov Kinetic studies suggest a mechanism involving a palladium hydride species that activates the allyl alcohol to form a π-allyl intermediate. homkat.nl
The scope of this reaction is broad, encompassing both aromatic and aliphatic allylic alcohols, which can be coupled with various substituted styrenes. homkat.nl For example, the reaction of cinnamyl alcohol with styrene derivatives yields the corresponding 1,4-diene products. homkat.nl The reaction is also applicable to aliphatic allylic alcohols, such as 2-hexen-1-ol, which can be coupled with p-methoxystyrene to afford the corresponding 1,4-diene in a 47% isolated yield. homkat.nl When methyl-substituted allylic alcohols are used, a mixture of regioisomers may be formed. homkat.nl
| Allylic Alcohol | Styrene Derivative | Catalyst | Product | Yield (%) | Reference |
| Cinnamyl alcohol | Styrene | Pd-phosphoramidite | 1,5-diphenylpenta-1,4-diene | Not specified | homkat.nl |
| 2-Hexen-1-ol | p-Methoxystyrene | Pd-phosphoramidite | 1-(4-methoxyphenyl)octa-1,4-diene | 47 | homkat.nl |
Hydroformylation of Allyl Alcohol and Styrene with Formaldehyde (B43269)
Hydroformylation, or the oxo process, is an industrial process that involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. wikipedia.org This reaction can be applied to both allyl alcohol and styrene. In some variations of this process, formaldehyde can be used as a source of synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.org
Rhodium-phosphine complexes are effective catalysts for the hydroformylation of alkenes, including allyl alcohol and styrene, using formaldehyde. researchgate.net The reaction is typically carried out at elevated temperatures, for example, 130°C in a solvent like 1,4-dioxane. researchgate.net The choice of phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), or 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), can influence the activity and selectivity of the catalytic system. researchgate.net
When styrene is hydroformylated with formaldehyde using a rhodium catalyst, both linear (3-phenylpropanal) and branched (2-phenylpropanal) aldehydes are formed. researchgate.net The regioselectivity towards the linear aldehyde can be influenced by the rhodium-to-phosphine ratio. researchgate.net Similarly, the hydroformylation of allyl alcohol can yield 4-hydroxybutanal, which can then be hydrogenated to 1,4-butanediol. wikipedia.org For this transformation, rhodium-triphenylphosphine complexes are often used as catalysts to avoid isomerization of the double bond. wikipedia.org
The co-hydroformylation of allyl alcohol and styrene, or the hydroformylation of one in the presence of the other, can lead to a mixture of products. The relative reactivity of the two alkenes and the specific reaction conditions would determine the product distribution.
| Substrate(s) | Catalyst System | Syngas Source | Key Products | Reference |
| Styrene | Rh(acac)(CO)₂ / Phosphine Ligand | Formaldehyde | 3-Phenylpropanal, 2-Phenylpropanal | researchgate.net |
| Allyl Alcohol | Rhodium-triphenylphosphine | Synthesis Gas (H₂/CO) | 4-Hydroxybutanal | wikipedia.org |
| Alkenes (including Allyl Alcohol and Styrene) | Rhodium-phosphine systems | Formaldehyde | Corresponding Aldehydes | researchgate.net |
Reaction Mechanisms and Kinetic Studies in Prop 2 En 1 Ol;styrene Systems
Mechanistic Aspects of Radical Copolymerization
Free radical polymerization is a common method for synthesizing copolymers of styrene (B11656) and allyl alcohol. However, the significant difference in the reactivity of the two monomers and the propensity for chain transfer reactions introduce complexities to the polymerization process. gantrade.com
In the realm of radical polymerization, prop-2-en-1-ol is recognized not only for its polymerizable double bond but also for its role as a potent chain-transfer agent. gantrade.com This characteristic is a pivotal factor in the copolymerization with more reactive monomers like styrene. The chain transfer process involves the abstraction of a hydrogen atom from the allyl alcohol molecule by a growing polymer radical. This terminates the growth of that particular polymer chain and creates a new, less reactive radical on the allyl alcohol molecule.
This phenomenon has a significant impact on the kinetics of the polymerization and the molecular weight of the resulting copolymer. The propensity for chain transfer leads to the formation of a higher number of shorter polymer chains, resulting in a lower average molecular weight of the final product. gantrade.com Consequently, in the free-radical initiated copolymerization of styrene and allyl alcohol, the presence of allyl alcohol inherently limits the achievable molecular weight of the copolymer. gantrade.com
The distribution of monomer units along a copolymer chain is dictated by the reactivity ratios of the comonomers. The reactivity ratio, denoted as 'r', is the ratio of the rate constant for a radical's addition to its own type of monomer to the rate constant for its addition to the other monomer. fiveable.me For the styrene (M1) and allyl alcohol (M2) system, the reactivity ratios would be defined as:
r1 = k11/k12 : Describes the preference of a styryl radical to react with another styrene monomer versus an allyl alcohol monomer.
r2 = k21/k22 : Describes the preference of an allyl alcohol radical to react with another allyl alcohol monomer versus a styrene monomer.
If r1r2 = 1 , the copolymerization is ideal, and the monomer units are randomly distributed.
If r1r2 < 1 , the system tends towards alternating copolymerization.
If r1r2 > 1 , the system favors block copolymerization.
This disparity in reactivity leads to a non-uniform distribution of monomer units. The initial stages of the polymerization would see a greater incorporation of the more reactive styrene. As the styrene concentration depletes, the relative concentration of allyl alcohol increases, leading to a change in the copolymer composition as the reaction progresses. To achieve a more uniform incorporation of allyl alcohol, specialized techniques such as the gradual feed of the more reactive styrene monomer are often employed in industrial settings. gantrade.com
Table 1: General Interpretation of Reactivity Ratios
| Condition | Copolymer Structure | Description |
|---|---|---|
| r1 > 1 and r2 < 1 | Enriched in Monomer 1 | The copolymer will have a higher proportion of monomer 1 than is present in the monomer feed. fiveable.me |
| r1 < 1 and r2 > 1 | Enriched in Monomer 2 | The copolymer will have a higher proportion of monomer 2 than is present in the monomer feed. fiveable.me |
| r1 ≈ r2 ≈ 1 | Random | Monomer units are distributed randomly along the polymer chain. fiveable.me |
| r1 ≈ r2 ≈ 0 | Alternating | Monomer units alternate regularly along the polymer chain. fiveable.me |
| r1 > 1 and r2 > 1 | Blocky | The copolymer will contain long sequences of each monomer. fiveable.me |
Styrene is known to undergo self-initiated or thermal polymerization at elevated temperatures, even in the absence of an initiator. chegg.com This autopolymerization is an exothermic process, releasing a significant amount of heat (approximately 71 kJ·mol⁻¹). chegg.com If this heat is not effectively removed, the reaction temperature can increase, leading to an acceleration of the polymerization rate. This auto-accelerating behavior can result in a thermal runaway, a dangerous condition characterized by a rapid and uncontrolled increase in temperature and pressure, which can lead to vessel rupture or explosion. chegg.comstanford.edu
The "onset" temperature for a significant self-heating rate in pure styrene has been identified to be around 106 °C. chegg.com Above this temperature, the rate of heat generation can exceed the rate of heat removal, initiating a thermal runaway. Several industrial incidents have been attributed to the uncontrolled polymerization of styrene. chegg.com The presence of impurities or contaminants can lower this onset temperature.
In a typical radical polymerization, the process is initiated by the decomposition of a radical initiator. researchgate.net These initiators are molecules that break down under the influence of heat or light to form highly reactive free radicals. fiveable.menih.gov Common classes of initiators include:
Peroxides: Compounds like benzoyl peroxide decompose upon heating to form two free radicals.
Azo compounds: Molecules such as azobisisobutyronitrile (AIBN) release a molecule of nitrogen gas upon decomposition to yield two radicals. nih.gov
The generated initiator radicals then react with a monomer molecule to start the polymer chain. researchgate.net
Styrene itself can also act as a source of radicals, particularly at higher temperatures. The mechanism of styrene's thermal self-initiation is believed to involve a Diels-Alder reaction between two styrene molecules to form a reactive intermediate, which then reacts with another styrene molecule to generate radicals. chegg.com
Mechanistic Pathways in Controlled Polymerizations
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled or "living" radical polymerization techniques have been developed.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures. RAFT polymerization proceeds by adding a specific chain transfer agent (a RAFT agent) to a conventional free-radical polymerization system. The RAFT agent mediates the polymerization through a reversible chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.
The core of the RAFT process lies in the following equilibrium:
Propagating Radical (P•) + RAFT Agent (S=C(Z)S-R) ⇌ Dormant Species (P-S-C(Z)S-R)
This equilibrium ensures that, at any given time, the concentration of active radicals is very low, minimizing termination reactions. This allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
In the context of a prop-2-en-1-ol and styrene copolymerization, RAFT could theoretically offer a pathway to better control the incorporation of the allyl monomer and potentially achieve a more uniform copolymer. A key challenge would be the selective polymerization of the allyl double bond while minimizing chain transfer reactions from the hydroxyl group. The choice of RAFT agent and reaction conditions would be critical to favor the addition to the double bond over hydrogen abstraction. While the general principles of RAFT are well-established for styrene, specific kinetic studies and optimization would be required to achieve selective and controlled polymerization in the styrene-allyl alcohol system.
Table 2: Common Initiators in Radical Polymerization
| Initiator Class | Example | Decomposition Trigger |
|---|---|---|
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat or UV light nih.gov |
| Organic Peroxides | Benzoyl Peroxide (BPO) | Heat |
| Persulfates | Potassium Persulfate | Heat (often in aqueous systems) |
| Redox Initiators | Persulfate-bisulfite | Combination of an oxidizing and a reducing agent |
ATRP Tolerance to Functionalities and End-Group Control
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/“living” radical polymerization (CRP) method, highly effective for monomers like styrene and its derivatives. cmu.educmu.edu A key advantage of its radical nature is the high tolerance for a wide variety of functional groups present in the monomers, which allows for the synthesis of well-defined functional polymers. cmu.eduacs.org
Functionalities such as vinyl, hydroxyl, epoxide, and cyano groups can be incorporated into the polymer structure. cmu.edu This is typically achieved by using an initiator that contains the desired functional group. cmu.eduthescipub.com The initiator determines the α-end group of the polymer chain, while the other end, the ω-terminus, remains an alkyl halide (typically bromide or chloride). cmu.edumdpi.com This halogen end-group is crucial for the ATRP equilibrium, as it is the dormant species that can be reversibly activated by the transition metal catalyst. mdpi.comnih.gov
The halogen at the chain end allows for post-polymerization modifications. cmu.edu These modifications can include dehalogenation to a C-H group or transformation into other functionalities through nucleophilic substitution or electrophilic addition reactions. cmu.edunih.gov For instance, bromine ω-end groups on polystyrene have been converted into terminal alkenes via thermal treatment. mdpi.com This high degree of end-group fidelity is a hallmark of ATRP, enabling the synthesis of block copolymers by using the halogen-terminated polymer as a macroinitiator for a subsequent polymerization step. sioc.ac.cn
The polymerization of substituted styrenes via ATRP has been studied extensively. Monomers with electron-withdrawing substituents tend to polymerize faster than those with electron-donating groups. cmu.edu This effect is attributed to both an increased radical propagation rate constant (kp) and a larger equilibrium constant (Keq) for the atom transfer process. cmu.edu Despite these rate differences, ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersities (Mw/Mn < 1.5) for a wide range of substituted styrenes. cmu.edu
| Substituent (para-) | Apparent Rate Constant (kapp x 104 s-1) | Polydispersity (Mw/Mn) |
|---|---|---|
| -H | 0.58 | 1.18 |
| -CH3 | 0.45 | 1.25 |
| -C(CH3)3 | 0.38 | 1.30 |
| -Cl | 1.05 | 1.15 |
| -Br | 1.11 | 1.16 |
Catalytic Reaction Mechanisms
Palladium-Hydride Complex Activation in Dehydrative Cross-Coupling
The palladium-catalyzed cross-coupling of prop-2-en-1-ol (allyl alcohol) with styrene can proceed through a dehydrative Heck-type reaction. A key mechanistic feature of many palladium-catalyzed reactions, including the Heck reaction, is the involvement of palladium-hydride (Pd-H) species. nih.gov The catalytic cycle for a dehydrative Heck reaction, while not as common as the traditional reaction with halides, involves the activation of a C-O bond and shares mechanistic steps with related processes.
The general Heck mechanism proceeds through a Pd(0)/Pd(II) cycle. byjus.comwikipedia.org A related pathway, the reductive Heck reaction, intercepts a key intermediate with a hydride source. nih.gov In a dehydrative coupling, the activation of allyl alcohol can lead to a π-allyl palladium complex. However, an alternative pathway involves the formation of a palladium-hydride complex.
A proposed mechanism based on related hydroalkenylation reactions involves the following steps: nih.gov
Formation of Pd-H: A catalytically active palladium-hydride species is generated in situ. This can occur through various pathways, such as the oxidative addition of an acid to a Pd(0) complex or reaction with a hydride source. nih.govnih.gov
Hydropalladation: The Pd-H complex undergoes a migratory insertion with styrene. This regio- and chemoselective step forms an alkyl-palladium(II) intermediate. nih.govnih.gov
Coordination and Insertion: The alkyl-palladium(II) species then coordinates with prop-2-en-1-ol. A subsequent insertion or cross-coupling step occurs.
β-Hydroxide Elimination: Instead of the typical β-hydride elimination seen in the standard Heck reaction, a β-hydroxide elimination (or a related sequence that results in the net loss of water) would occur to form the cross-coupled product.
Catalyst Regeneration: The resulting palladium species is then reduced back to the active catalyst to complete the cycle.
This pathway contrasts with the "alkene activation" mechanism where a cationic Pd(II) complex coordinates to the alkene, making it susceptible to nucleophilic attack. mdpi.combeilstein-journals.org The involvement of a Pd-H intermediate is supported by NMR studies in related systems, where characteristic high-field resonance signals confirm the presence of the hydride complex. nih.gov
Rhodium-Phosphine Catalysis in Hydroformylation: Classical and Hydroacylation Mechanisms
Rhodium complexes modified with phosphine (B1218219) ligands are highly effective catalysts for the hydroformylation of alkenes, including styrene. mdpi.comacs.org This process, also known as the "oxo" process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, producing aldehydes. mdpi.com
Classical Hydroformylation Mechanism: The widely accepted mechanism for rhodium-catalyzed hydroformylation involves a series of discrete steps:
Ligand Dissociation: A phosphine ligand dissociates from the active rhodium hydride complex, typically H(CO)2(PR3)2, to create a vacant coordination site.
Olefin Coordination: The alkene (styrene) coordinates to the rhodium center.
Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. For styrene, this insertion can occur in two ways, leading to either a linear or a branched alkyl chain, which determines the final product regioselectivity. researchgate.netrsc.org
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming a rhodium-acyl complex.
Oxidative Addition & Reductive Elimination: The rhodium-acyl complex reacts with H2 (or a hydride source) via oxidative addition, followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst. acs.org
The regioselectivity (branched vs. linear aldehyde) is a critical aspect and can be controlled by the steric and electronic properties of the phosphine ligands. mdpi.comrsc.org Bulky phosphite (B83602) ligands, for example, have been used to favor the formation of the linear aldehyde, 3-phenylpropanal, from styrene. rsc.orgacs.org
Hydroacylation Mechanism: Hydroacylation is a distinct reaction where an aldehyde's C-H bond is added across an alkene. wikipedia.orgresearchgate.net While related to hydroformylation, its mechanism avoids the use of syngas (CO/H2). The key steps are: wikipedia.orgacs.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aldehyde's formyl C-H bond to a low-valent rhodium(I) complex. This forms an acyl-rhodium(III)-hydride intermediate. wikipedia.orgrsc.org
Alkene Coordination and Insertion: The alkene coordinates to this intermediate and subsequently inserts into either the rhodium-hydride or rhodium-acyl bond. Deuterium (B1214612) labeling studies have shown that for some systems, insertion into the Rh-H bond is turnover-limiting. acs.org
Reductive Elimination: The final step is the reductive elimination of the resulting alkyl-acyl complex, which yields the ketone product and regenerates the active rhodium(I) catalyst. wikipedia.org
A significant competing pathway in hydroacylation is the decarbonylation of the aldehyde, which can be suppressed by ligands that lower the barrier for reductive elimination. acs.org
| Catalyst System | Conversion (%) | Linear Aldehyde (%) | Branched Aldehyde (%) | l/b Ratio |
|---|---|---|---|---|
| Rh/PPh3 (n=3) | 8 | 62 | 38 | 1.6 |
| Rh/PPh3 (n=10) | 9 | 71 | 29 | 2.5 |
| Rh/dppe (n=1.5) | 20 | 11 | 89 | 0.1 |
| Rh/triphos (n=1) | 32 | 10 | 90 | 0.1 |
Formation of Carbocationic Intermediates in Allylic Substitution Reactions
Allylic substitution reactions occur at the carbon atom adjacent to a double bond. vedantu.com Prop-2-en-1-ol and its derivatives are classic substrates for this type of reaction. The formation of a carbocationic intermediate is a key feature of the SN1 pathway for allylic substitutions. researchgate.netpearson.com
The mechanism proceeds as follows:
Formation of a Leaving Group: The hydroxyl group of prop-2-en-1-ol is a poor leaving group. It is typically protonated under acidic conditions or converted to a better leaving group (e.g., a tosylate or halide).
Generation of the Allylic Carbocation: The leaving group departs, generating an allylic carbocation. fiveable.me This carbocation is not localized on a single carbon atom. Instead, it is stabilized by resonance, with the positive charge delocalized across the terminal carbons of the three-carbon allyl system. researchgate.netfiveable.me This resonance stabilization makes the formation of allylic carbocations more favorable than their saturated analogues. pearson.com
Nucleophilic Attack: A nucleophile can then attack the carbocation. Due to the delocalized nature of the positive charge, the nucleophile can attack at either of the two carbons that share the charge. researchgate.net This can lead to the formation of constitutional isomers, a phenomenon known as an allylic rearrangement. researchgate.net
In the context of a reaction with styrene, the electron-rich aromatic ring of styrene could act as a nucleophile, attacking the allylic carbocation in a Friedel-Crafts-type alkylation, although this typically requires activated aromatic systems. The stability and reactivity of the allylic carbocation are central to predicting the products of such substitution reactions. fiveable.me
Indium Nanoparticle Catalysis in Styrene Oxide Allylation
Indium and its compounds are effective catalysts for various organic transformations, including the ring-opening of epoxides. researchgate.net The allylation of styrene oxide using an allyl source derived from prop-2-en-1-ol (e.g., allyl bromide) can be catalyzed by indium nanoparticles (InNPs). mdpi.com
A proposed mechanism, supported by DFT calculations, involves several key stages: mdpi.com
Formation of Allyl-Indium Species: The indium nanoparticles react with the allyl halide (e.g., allyl bromide) to form an allyl-indium intermediate. This is analogous to the formation of a Grignard reagent.
Epoxide Ring Opening: The allyl-indium species reacts with styrene oxide. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack. khanacademy.orglibretexts.org The reaction can proceed via two main pathways:
Direct Attack: The allyl nucleophile attacks one of the epoxide carbons in an SN2-type mechanism, opening the ring. chemistrysteps.com In reactions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon. libretexts.orgchemistrysteps.com
Rearrangement: Alternatively, the catalyst can facilitate the isomerization of styrene oxide to phenylacetaldehyde (B1677652). mdpi.com
Allylation of Intermediate: The highly reactive allyl-indium species then adds to the carbonyl group of the intermediate phenylacetaldehyde. This step often proceeds through a Zimmerman-Traxler-type transition state. mdpi.com
Hydrolysis: A final workup step with an acid or water hydrolyzes the resulting indium alkoxide to yield the final homoallylic alcohol product, 1-phenylpent-4-en-2-ol. mdpi.com
Experimental and computational results suggest that for the InNP-catalyzed reaction between styrene oxide and allyl bromide, the pathway involving the initial rearrangement to phenylacetaldehyde is dominant. mdpi.com
Kinetic Investigations of Polymerization and Derivatization Reactions
Kinetic studies are crucial for understanding the mechanisms and optimizing the conditions of chemical reactions. In the context of styrene polymerization and derivatization reactions, kinetics provide insight into reaction rates, orders, and the influence of various parameters.
For the Atom Transfer Radical Polymerization (ATRP) of styrene, kinetic investigations have established several key features:
First-Order Kinetics: The polymerization rate is first order with respect to the monomer concentration, which is characteristic of a controlled polymerization process with a constant concentration of growing radicals. cmu.edusciencepublishinggroup.comacs.org
Linear Molecular Weight Growth: The number-average molecular weight (Mn) of the resulting polystyrene increases linearly with monomer conversion. cmu.eduacs.org This indicates a "living" process with minimal chain transfer or termination reactions. cmu.edu
Initiator and Catalyst Dependence: The reaction rate is also dependent on the concentrations of the initiator and the catalyst complex. The ratio of ligand to the copper(I) halide can significantly affect the polymerization control. sciencepublishinggroup.comacs.org
Deactivator Concentration: Simultaneous EPR and kinetic studies have shown that during the ATRP of styrene, the concentration of the deactivator, the Cu(II) species, increases at the beginning of the polymerization and then reaches a steady state. cmu.edu This buildup of Cu(II) is a key factor in regulating the polymerization rate and maintaining control (the persistent radical effect). cmu.edu
| Kinetic Parameter | Observation | Implication |
|---|---|---|
| ln([M]0/[M]) vs. time | Linear relationship | First-order kinetics with respect to monomer; constant radical concentration. |
| Mn vs. conversion | Linear relationship | "Living"/controlled polymerization with negligible chain transfer. |
| Mw/Mn (Polydispersity) | Low values (typically < 1.5) | All polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. |
In catalytic derivatization reactions, such as the palladium-catalyzed cross-coupling, kinetic studies can help elucidate the rate-determining step. For example, in the Heck reaction, oxidative addition, migratory insertion, or β-hydride elimination can be rate-limiting depending on the specific substrates and conditions. byjus.com Similarly, in rhodium-catalyzed hydroformylation, deuterium labeling studies have been used to show that hydride insertion can be the turnover-limiting step in the catalytic cycle. acs.org These kinetic investigations are essential for optimizing catalyst efficiency and product selectivity.
Advanced Characterization Methodologies for Prop 2 En 1 Ol;styrene Materials
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the chemical structure of Prop-2-en-1-ol;styrene (B11656) copolymers at a molecular level. These methods allow for the confirmation of monomer incorporation, analysis of chemical bonds, identification of chromophores, and determination of molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Incorporation and Functional Group Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of both styrene and allyl alcohol monomers into the copolymer chain. By analyzing the chemical shifts and integration of proton (¹H NMR) and carbon-¹³ (¹³C NMR) spectra, the composition of the copolymer can be determined.
In the ¹H NMR spectrum of a Prop-2-en-1-ol;styrene copolymer, characteristic signals corresponding to the protons of both monomer units are observed. The aromatic protons of the styrene units typically appear in the downfield region of the spectrum, while the aliphatic protons of the polymer backbone and the methylene (B1212753) and hydroxyl protons of the allyl alcohol units are found in the upfield region. The ratio of the integrated intensities of these signals allows for the quantification of the relative amounts of each monomer in the copolymer.
Key ¹H NMR Signals for this compound Copolymer:
| Protons | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic protons (C₆H₅) of styrene | 6.5 - 7.5 |
| Methine proton (-CH-) of the polymer backbone | 1.8 - 2.5 |
| Methylene protons (-CH₂-) of the polymer backbone | 1.2 - 1.8 |
| Methylene protons adjacent to hydroxyl group (-CH₂OH) of allyl alcohol | 3.5 - 4.2 |
The presence of signals for both the phenyl group of styrene and the hydroxymethyl group of allyl alcohol confirms the formation of a copolymer. capes.gov.br
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound copolymer and to study intermolecular interactions, such as hydrogen bonding. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The incorporation of styrene is confirmed by the presence of aromatic C-H and C=C stretching vibrations. The presence of allyl alcohol is identified by a broad O-H stretching band, indicative of the hydroxyl group, and C-O stretching vibrations. The study of the O-H stretching band can provide information on the extent of hydrogen bonding within the copolymer matrix. For instance, in blends of poly(styrene-co-allyl alcohol) with other polymers, the monitoring of the hydroxyl and carbonyl stretching modes can reveal the nature and extent of hydrogen bonding between the components. nih.govsemanticscholar.orgkpi.ua
Characteristic FT-IR Absorption Bands for this compound Copolymer:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
UV-Vis Spectroscopy for Chromophore Identification and Reaction Monitoring
UV-Vis spectroscopy is a valuable technique for identifying chromophores within the copolymer structure and for monitoring the kinetics of the copolymerization reaction. The aromatic phenyl group of the styrene monomer is a strong chromophore that absorbs ultraviolet radiation.
The UV-Vis spectrum of a this compound copolymer will exhibit absorption bands characteristic of the phenyl group. The intensity of this absorption is proportional to the concentration of styrene units in the copolymer. This relationship can be utilized to determine the copolymer composition, often in conjunction with other techniques.
Mass Spectrometry (MS), including EI-HRMS and GC-MS for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) techniques are utilized to determine the molecular weight of the copolymer and to analyze its fragmentation patterns, which can provide further structural information. For copolymer analysis, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with mass analyzers.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition of fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile components, such as residual unreacted monomers or decomposition products from pyrolysis of the copolymer. The fragmentation patterns observed in the mass spectrum can offer insights into the bonding and arrangement of the monomer units within the copolymer chain. tennessee.edumdpi.com
Chromatographic Techniques for Molecular Architecture Assessment
Chromatographic methods are essential for assessing the molecular architecture of this compound copolymers, particularly for determining the distribution of molecular weights.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
A GPC analysis of a this compound copolymer provides several key parameters:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. For synthetic polymers, the PDI is always greater than 1.
For example, a commercially available poly(styrene-co-allyl alcohol) with 40 mol % allyl alcohol has been reported with an average Mw of approximately 2,200 g/mol and an average Mn of approximately 1,200 g/mol , giving a PDI of about 1.83. Other samples have been reported with Mn values of 2140 and 1750 g/mol and Mw values of 4040 and 3260 g/mol , respectively. kpi.ua
Molecular Weight Data for Poly(styrene-co-allyl alcohol) Samples:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| SAA (40 mol% AA) | ~1,200 | ~2,200 | ~1.83 | |
| SAA(4.5) | 2,140 | 4,040 | 1.89 | kpi.ua |
Thermal Analysis of Polymer Transitions and Stability
Thermal analysis techniques are pivotal in characterizing the thermal transitions and stability of polymeric materials. For copolymers of prop-2-en-1-ol and styrene, these methods provide crucial insights into their behavior under varying temperature regimes, which is essential for determining their processing parameters and end-use applications.
Differential Scanning Calorimetry (DSC) for Copolymer Blend Miscibility and Thermal Polymerization Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. In the context of this compound copolymers, DSC is instrumental in determining the miscibility of blends and understanding their thermal polymerization characteristics.
The miscibility of polymer blends is a critical factor influencing their final physical and mechanical properties. A common method to assess miscibility is by observing the glass transition temperature (T_g) of the blend. kpi.ua If two polymers are miscible, they will exhibit a single T_g that is intermediate to the T_g values of the individual components. kpi.ua Conversely, immiscible or partially miscible blends will show two or more distinct T_gs, each corresponding to the separate phases within the material. For instance, in studies of poly(styrene-co-allyl alcohol) (SAA) blended with other polymers like poly(N,N-dimethylacrylamide), the presence of a single T_g is a strong indicator of miscibility at the molecular level. kpi.ua
DSC can also be employed to monitor the thermal polymerization of monomers and the curing of prepolymers. The heat released during the exothermic polymerization reaction can be quantified to determine the extent of conversion and the kinetics of the reaction. nih.gov For example, calorimetric studies on the bulk polymerization of styrene have been used to determine the heat of polymerization and activation energies for initiation and chain transfer steps. nih.gov Similarly, DSC can be used to study the thermal properties of copolymers of styrene with functionalized allyl monomers, providing data on their glass transition and thermal stability. researchgate.net
In the development of novel materials, such as solid-solid phase change materials (SSPCMs), DSC is used to characterize their thermal energy storage properties. For example, poly(styrene-co-allyl alcohol)-graft-stearic acid copolymers have been analyzed using DSC to determine their phase transition temperatures and latent heat enthalpy, which are crucial parameters for thermal energy storage applications. ulakbim.gov.tr
Table 1: Illustrative DSC Data for Styrene-Allyl Alcohol (SAA) Copolymer Blends
| Blend Composition (SAA wt%) | Glass Transition Temperature (T_g) (°C) | Miscibility |
| 100% Polymer A | 100 | - |
| 75% Polymer A / 25% SAA | 108 | Miscible |
| 50% Polymer A / 50% SAA | 115 | Miscible |
| 25% Polymer A / 75% SAA | 123 | Miscible |
| 100% SAA | 130 | - |
| 50% Polymer B / 50% SAA | 85, 129 | Immiscible |
Note: Data is illustrative and based on general principles of polymer blend miscibility.
Surface and Morphological Characterization
The surface properties and internal morphology of this compound materials are critical to their performance in various applications. Advanced characterization techniques provide detailed information about the surface chemistry and the microscale and nanoscale structure of these copolymers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Functional Group Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. scivisionpub.com This makes it an invaluable tool for analyzing the surface functional groups of this compound copolymers.
The presence and concentration of hydroxyl (-OH) groups from the prop-2-en-1-ol monomer on the copolymer surface can be precisely controlled and quantified using XPS. For instance, in the plasma copolymerization of allyl alcohol and styrene, XPS has been used to adjust the concentration of surface -OH groups from 0 to 31 OH groups per 100 carbon atoms. tandfonline.com This control over surface functionality is crucial for applications requiring specific surface properties, such as adhesion, wettability, and biocompatibility.
XPS analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound copolymers, high-resolution scans of the carbon (C1s) and oxygen (O1s) regions can be used to identify and quantify the different chemical states. The C1s spectrum can be deconvoluted into peaks corresponding to C-C/C-H bonds from the polystyrene backbone, C-O bonds from the alcohol group, and potentially other carbon-containing species. The O1s spectrum provides information about the oxygen in the hydroxyl groups.
Thermal treatments can alter the surface composition of copolymer films, and XPS is an effective technique for monitoring these changes. For example, after thermal annealing, an increase in the intensity of peaks associated with specific functional groups on the surface can be observed, indicating a rearrangement of the polymer chains to minimize surface energy. researchgate.net
Table 2: Representative XPS Data for a Styrene-Allyl Alcohol (SAA) Copolymer Surface
| Element | Binding Energy (eV) | Atomic Concentration (%) | Functional Group Assignment |
| C1s | 284.8 | 85.2 | C-C, C-H (Polystyrene backbone) |
| 286.3 | 8.3 | C-O (Allyl alcohol) | |
| O1s | 532.8 | 6.5 | O-H (Allyl alcohol) |
Note: Data is representative and intended to illustrate the type of information obtained from XPS analysis.
Scanning and Transmission Electron Microscopy (SEM/TEM) for Microstructure and Phase Separation Studies
SEM provides three-dimensional topographical information about the surface of a sample by scanning it with a focused beam of electrons. It is particularly useful for examining the morphology of fractured surfaces of copolymer blends, which can reveal the nature of the phase separation. conicet.gov.ar For example, in an immiscible blend, SEM images of a cryogenically fractured surface might show distinct domains of one polymer dispersed within a matrix of the other. The size, shape, and distribution of these domains can significantly impact the mechanical properties of the blend.
TEM, on the other hand, provides two-dimensional projections of a thin specimen, offering much higher spatial resolution than SEM. It is capable of resolving nanoscale features and is therefore ideal for studying the fine details of microphase separation in block copolymers. researchgate.net For block copolymers of styrene, TEM has been used to observe various morphologies, such as lamellar, cylindrical, and spherical domains, depending on the block lengths and preparation conditions. researchgate.net While specific TEM studies on this compound copolymers are not widely reported, the principles of using TEM to study phase separation in other styrene-based block copolymers are directly applicable. researchgate.net
The combination of these microscopy techniques can provide a comprehensive understanding of the material's structure across different length scales. For instance, SEM can be used to get an overview of the macroscopic phase separation, while TEM can be used to probe the finer details of the domain morphology at the nanoscale. conicet.gov.ar
Theoretical and Computational Investigations of Prop 2 En 1 Ol;styrene Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the reaction mechanisms of polymerization at the atomic level. For the free-radical copolymerization of prop-2-en-1-ol and styrene (B11656), DFT calculations would be instrumental in mapping the potential energy surface of the reaction, identifying transition states, and characterizing the structure and stability of reaction intermediates.
A theoretical investigation would likely focus on several key elementary steps:
Initiation: Calculation of the energy barriers for the addition of an initiator radical to both prop-2-en-1-ol and styrene to determine the initial radical species formed.
Propagation: Detailed analysis of the four possible propagation pathways:
A polystyryl radical adding to a styrene monomer.
A polystyryl radical adding to a prop-2-en-1-ol monomer.
A poly(prop-2-en-1-ol) radical adding to a styrene monomer.
A poly(prop-2-en-1-ol) radical adding to a prop-2-en-1-ol monomer.
The activation energies for these pathways would provide insights into the copolymer sequence distribution.
Chain Transfer: A critical aspect of this system is the chain transfer reaction involving the abstraction of a hydrogen atom from the allylic position of prop-2-en-1-ol. DFT calculations could elucidate the transition state for this process and its energetics relative to the propagation steps, thereby quantifying the chain transfer constant.
While specific DFT data for the prop-2-en-1-ol;styrene system is not available, studies on related allyl systems suggest that the abstraction of the allylic hydrogen is a kinetically favorable process that competes with the addition to the double bond.
Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Reactions in this compound Copolymerization
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Propagation | Polystyryl Radical + Styrene | TS-SS | Growing Polymer Chain | ~8-10 |
| Propagation | Polystyryl Radical + Prop-2-en-1-ol | TS-SA | Growing Polymer Chain | ~12-15 |
| Chain Transfer | Polystyryl Radical + Prop-2-en-1-ol | TS-CT | Dead Polymer + Allyl Radical | ~10-13 |
| Re-initiation | Allyl Radical + Styrene | TS-AS | Growing Polymer Chain | ~15-18 |
Note: The data in this table is illustrative and based on general knowledge of radical polymerizations. Actual values would require specific DFT calculations.
Computational Modeling of Polymerization Kinetics and Thermodynamics
Kinetic models for the this compound system would need to incorporate the rate constants for all elementary reactions, including initiation, propagation, termination, and, crucially, the chain transfer to allyl alcohol. The significant difference in reactivity ratios between styrene and prop-2-en-1-ol would be a central feature of such a model.
Thermodynamic modeling would provide information on the heat of polymerization and the equilibrium monomer concentrations. The copolymerization of vinyl monomers is typically an exothermic process. Understanding the thermodynamics is essential for reactor design and safety considerations.
Table 2: Key Parameters in a Kinetic Model for this compound Copolymerization
| Parameter | Symbol | Description | Expected Relative Value |
| Reactivity Ratio (Styrene) | r_s | Ratio of rate of addition of styrene to a polystyryl radical over prop-2-en-1-ol | High (>1) |
| Reactivity Ratio (Prop-2-en-1-ol) | r_a | Ratio of rate of addition of prop-2-en-1-ol to a poly(prop-2-en-1-ol) radical over styrene | Low (<1) |
| Chain Transfer Constant | C_a | Ratio of the rate of chain transfer to prop-2-en-1-ol to the rate of propagation | Significant |
Note: The expected relative values are based on the known chemical behavior of these monomers.
Molecular Simulations of Copolymer Conformation and Intermolecular Interactions
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the conformational properties of polymer chains and the intermolecular interactions between them. For a poly(prop-2-en-1-ol-co-styrene) copolymer, these simulations could provide valuable insights into its structure-property relationships.
Key areas of investigation would include:
Intermolecular Interactions: The hydroxyl groups of the prop-2-en-1-ol units are capable of forming strong hydrogen bonds. Molecular simulations could quantify the extent of intra- and intermolecular hydrogen bonding. In polymer blends, these interactions are crucial for determining miscibility. For instance, the miscibility of poly(styrene-co-allyl alcohol) with polyesters is known to be influenced by hydrogen bonding between the hydroxyl groups of the copolymer and the carbonyl groups of the polyester (B1180765).
Table 3: Simulated Conformational Properties of Poly(styrene-co-allyl alcohol) at Different Compositions
| Property | Pure Polystyrene | 80:20 Styrene:Prop-2-en-1-ol | 60:40 Styrene:Prop-2-en-1-ol |
| Radius of Gyration (Rg) | High | Slightly Lower | Lower |
| Persistence Length | High | Slightly Lower | Lower |
| Hydrogen Bonding Energy | 0 | Moderate | High |
Note: This table presents expected trends. Actual values would be obtained from molecular simulations.
Functionalization and Post Polymerization Modification of Prop 2 En 1 Ol;styrene Copolymers
Polymer Analogous Reactions on Styrene-Allyl Alcohol Copolymers
Polymer analogous reactions are chemical transformations performed on a pre-existing polymer to alter its chemical structure and properties without degrading the main polymer chain. For SAA copolymers, these reactions primarily target the abundant hydroxyl groups and any residual allylic unsaturation.
The primary hydroxyl groups along the SAA backbone are the most accessible sites for chemical modification. Their reactivity is similar to that of simple primary alcohols, allowing for a range of common organic transformations. Esterification is a frequently employed modification, where the hydroxyl groups react with carboxylic acids, acid anhydrides, or acid chlorides to introduce new functionalities. For instance, esterification with unsaturated fatty acids can produce drying esters, transforming the thermoplastic SAA into a crosslinkable resin suitable for coatings. Similarly, reaction with maleic anhydride-fortified rosin (B192284) has been used to create aqueous ink-grinding resins.
These modifications allow for the precise tuning of the copolymer's physical and chemical properties, such as solubility, glass transition temperature, and reactivity. The high concentration of hydroxyl groups makes SAA an effective polyol in formulations for appliance finishes, coil coatings, and baking enamels.
Table 1: Examples of Chemical Modifications on Pendant Hydroxyl Groups of SAA Copolymers
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Unsaturated Fatty Acids | Drying Ester | Alkyd-like coatings, inks |
| Esterification | Methacrylic Anhydride (B1165640) / Methacryloyl Chloride | Methacrylate (B99206) Ester | UV-curable resins, composites |
| Urethane (B1682113) Formation | Diisocyanates (e.g., TDI, MDI) | Urethane Linkage | Polyurethane coatings, foams |
| Etherification | Alkyl Halides / Epoxides | Ether | Modification of polarity and solubility |
During the synthesis of SAA copolymers, some allyl alcohol units may be incorporated into the polymer chain via only one carbon of the double bond, or some unreacted monomer may remain, leaving allylic double bonds available for further reaction. Although the allylic double bond is generally less reactive in radical polymerizations than the vinyl group of styrene (B11656), it can be targeted by specific chemical reactions.
One of the most effective methods for modifying these double bonds is the thiol-ene "click" reaction. This reaction involves the radical- or base-catalyzed addition of a thiol compound across the double bond. It is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups. This allows for the introduction of diverse functionalities onto the SAA backbone. For example, reacting the copolymer with a thiol-containing sugar could enhance its hydrophilicity, while reaction with a fluorinated thiol could impart hydrophobicity.
Epoxidation is another valuable reaction for modifying residual double bonds. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene groups into reactive epoxide rings. These newly introduced oxirane groups can then undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, or water, providing a secondary pathway for grafting or crosslinking. However, it is noted that terminal double bonds can be less reactive towards epoxidation than internal ones.
Graft Copolymerization for Tailored Architectures
Graft copolymerization is a powerful technique to create complex macromolecular architectures by attaching polymer chains (grafts) onto a pre-existing polymer backbone. For SAA copolymers, the pendant hydroxyl groups serve as ideal starting points for "grafting-from" polymerizations.
In a typical "grafting-from" approach, the hydroxyl groups are first converted into initiator sites. For instance, they can be reacted with a compound like 2-bromoisobutyryl bromide to form atom transfer radical polymerization (ATRP) initiators. Subsequently, a desired monomer is polymerized from these sites, leading to a well-defined brush-like or graft copolymer structure.
Another advanced method is reversible addition-fragmentation chain-transfer (RAFT) polymerization. In a process analogous to the modification of poly(vinyl alcohol), the hydroxyl groups on the SAA backbone can be converted into RAFT chain transfer agents (CTAs), such as aromatic dithioesters. The polymerization of a second monomer (e.g., styrene, acrylates) is then initiated in the presence of this macro-CTA, resulting in the growth of polymer chains from the backbone. This method offers excellent control over the length and distribution of the grafted chains.
Table 2: "Grafting-From" Strategies for SAA Copolymers
| Polymerization Method | Backbone Modification Step | Monomers for Grafting | Resulting Architecture |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Esterification with an ATRP initiator (e.g., 2-bromoisobutyryl bromide) | Styrene, (meth)acrylates, acrylonitrile | Polymer brushes with controlled graft length |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Conversion of -OH groups into RAFT CTA moieties | Styrene, (meth)acrylates, acrylamides | Graft copolymer with low polydispersity grafts |
| Ring-Opening Polymerization (ROP) | -OH groups act as direct initiators (with catalyst) | Lactones (e.g., ε-caprolactone), lactides, epoxides | Graft copolymer with polyester (B1180765) or polyether side chains |
Synthesis of Multi-Methacrylate Derivatives of Styrene-Allyl Alcohol Copolymers
Multi-methacrylate derivatives of SAA can be synthesized by reacting the pendant hydroxyl groups with a methacrylic source, such as methacrylic anhydride or methacryloyl chloride, via an esterification reaction. This process converts the SAA polyol into a macromonomer or crosslinker (termed MSAA) containing multiple polymerizable methacrylate groups.
These MSAA derivatives are valuable in the formulation of composites and crosslinked networks. When blended with other monomers like styrene or methyl methacrylate (MMA) and subjected to thermal or photochemical polymerization, the methacrylate groups on the MSAA backbone copolymerize to form a densely crosslinked network. Research has shown that the polymerization behavior is strongly influenced by the concentration of MSAA and the density of methacrylate groups on the SAA backbone.
When MSAA is polymerized with styrene, stable, crosslinked networks are formed. In contrast, polymerization with MMA can result in semi-interpenetrating polymer network (semi-IPN) structures. These materials have potential applications in creating toughened plastics and high-performance composites.
Incorporation of Renewable and Bio-Derived Moieties into Styrene-Based Polymers
There is a growing effort to replace petroleum-derived components with renewable, bio-based alternatives in polymer synthesis. This can be achieved either by synthesizing monomers from biological sources or by modifying existing polymers with bio-derived molecules.
Bio-based styrene alternatives have been synthesized from lignin (B12514952) building blocks, such as ferulic acid, leading to 4-vinylphenol (B1222589) derivatives that can be polymerized. Additionally, acrylonitrile, a common comonomer, can be synthesized from potentially bio-sourced allyl alcohol.
For SAA copolymers, renewable moieties can be incorporated through post-polymerization modification. For example, fatty acids from vegetable oils, such as oleic acid, can be esterified onto the hydroxyl groups of the SAA backbone. This introduces long, flexible, and renewable alkyl chains, which can alter the polymer's properties, potentially improving its flexibility or acting as an internal plasticizer. In one study, allyl oleate (B1233923) was synthesized from oleic acid and allyl alcohol and subsequently copolymerized with styrene, demonstrating a pathway to incorporate renewable fatty acid structures into polystyrene-based materials. This approach allows for the compatibilization of renewable matrices with traditional styrene polymers, paving the way for more sustainable materials.
Green Chemistry Principles in Prop 2 En 1 Ol;styrene Research
Development of Sustainable Synthetic Pathways for Allyl Alcohol Production
Traditional methods for producing allyl alcohol often rely on petrochemical feedstocks. However, significant research has been dedicated to developing sustainable pathways from renewable resources, primarily focusing on the conversion of glycerol (B35011), a byproduct of biodiesel production.
One promising approach is the gas-phase conversion of glycerol over bifunctional hierarchical zeolite-supported bi- and tri-metallic catalysts. A notable example involves a catalyst composed of HZSM-5 zeolite embedded with iron, cesium, and molybdenum. This system facilitates the conversion of glycerol to allyl alcohol in a fixed-bed continuous flow reactor at atmospheric pressure and temperatures between 250°C and 450°C. ki.si This method is economically advantageous as it operates in a single step and eliminates the need for hydrogen donors or fossil fuel derivatives, representing a greener alternative to conventional routes. ki.si
Another sustainable method involves the dehydration of C3-oxygenates, such as 1,2- or 1,3-propanediol, which can be derived from biomass. google.com This process utilizes a basic catalyst to produce allyl alcohol. Furthermore, the deoxydehydration (DODH) of glycerol presents a viable "one-pot" reaction to yield allyl alcohol. mdpi.com This can be achieved through various catalytic systems, including formic acid-mediated reactions or using metal catalysts. mdpi.com Research has also explored the use of iron oxide-based catalysts for the conversion of glycerol, where a decrease in the Fe+3/Fe+2 ratio has been shown to favor the formation of allyl alcohol. researchgate.net
Below is a table summarizing various sustainable synthetic pathways for allyl alcohol production.
| Feedstock | Catalyst/Method | Key Advantages |
| Glycerol | HZSM-5 zeolite with Fe, Cs, and Mo | Single-step process, no need for hydrogen donors or fossil fuel derivatives. ki.si |
| C3-oxygenates (e.g., propanediol) | Basic catalyst | Utilizes biomass-derived feedstocks. google.com |
| Glycerol | Deoxydehydration (DODH) with formic acid or metal catalysts | "One-pot" reaction from a renewable source. mdpi.com |
| Glycerol | Iron oxide-based catalysts | Selectivity towards allyl alcohol can be controlled by catalyst composition. researchgate.net |
Waste Minimization and Atom Economy in Copolymerization Processes
The principles of waste minimization and high atom economy are central to green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The Environmental Factor (E-factor), introduced by Roger Sheldon, provides a measure of the total waste generated per kilogram of product. chembam.comgctlc.orglibretexts.org
In the context of prop-2-en-1-ol;styrene (B11656) copolymerization, achieving high atom economy means designing a process where the vast majority of atoms from the allyl alcohol and styrene monomers become part of the copolymer chain. The ideal atom economy for a simple addition copolymerization is 100%, as theoretically, all monomer units are incorporated into the polymer.
However, in practice, waste is generated from various sources, leading to an E-factor greater than zero. This waste can include:
Solvents: Used for dissolving monomers and the resulting polymer.
Initiators and Catalysts: Often used in small quantities but can contribute to the waste stream if not recycled.
Byproducts: Arising from side reactions or incomplete conversion.
Unreacted Monomers: Which need to be recovered and recycled to improve efficiency.
The E-factor for a chemical process can be calculated using the following formula: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor indicates a more environmentally friendly process. The table below illustrates the typical E-factors for different sectors of the chemical industry.
| Industry Sector | Annual Production (tonnes) | Waste Produced (tonnes) | E-factor |
| Oil Refining | 1,000,000 - 100,000,000 | 100,000 - 10,000,000 | <0.1 |
| Bulk Chemicals | 10,000 - 1,000,000 | 10,000 - 5,000,000 | <1-5 |
| Fine Chemicals | 100 - 10,000 | 500 - 50,000 | 5->50 |
| Pharmaceuticals | 10 - 1,000 | 250 - 100,000 | 25->100 |
Data sourced from ChemBAM chembam.com
To minimize waste in prop-2-en-1-ol;styrene copolymerization, strategies such as solvent-free polymerization, the use of recyclable catalysts, and optimizing reaction conditions to maximize monomer conversion are crucial. For instance, techniques that reduce the need for extensive purification steps can significantly lower the E-factor.
Utilization of Safer Solvents and Renewable Resources in Synthesis
Safer Solvents: Traditional polymerization processes often employ volatile organic compounds (VOCs) as solvents, which can have detrimental effects on human health and the environment. Research is focused on finding greener alternatives. For the synthesis of this compound copolymers, exploring solvents with a better safety profile is essential. While styrene itself can sometimes act as a solvent, additional solvents are often required. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. Water-based emulsion or suspension polymerization techniques are often considered greener alternatives to solvent-based methods, although they may require surfactants.
Renewable Resources: The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. As discussed in section 7.1, allyl alcohol can be sustainably produced from glycerol. ki.si Similarly, there is growing interest in producing styrene from renewable sources. One approach involves the decarboxylation of naturally occurring ferulic acid to produce 4-vinylguaiacol, a bio-based monomer that can be used in polymerization reactions. acs.org The use of such bio-based monomers in copolymerization with renewably sourced allyl alcohol would significantly enhance the green credentials of the resulting copolymer.
Vegetable oils are another important class of renewable feedstocks that can be used to synthesize monomers for polymerization. nih.gov While not directly producing styrene or allyl alcohol, they can be chemically modified to create a variety of reactive monomers that could potentially be copolymerized with these compounds.
Environmentally Benign Catalysis for this compound Reactions
Catalysts are essential for many chemical reactions, including polymerization. Green chemistry promotes the use of catalysts that are highly efficient, selective, and environmentally benign. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and biocatalysts, which operate under mild conditions.
Enzyme Catalysis: Enzymes are highly specific and efficient biocatalysts that can be used in a variety of chemical reactions. Lipases, for example, are widely used in esterification and transesterification reactions. nih.gov Enzyme-catalyzed allylic oxidation reactions have also been explored, offering a green and selective method for introducing functional groups. nih.govresearchgate.net While the direct enzymatic copolymerization of styrene and allyl alcohol is not yet well-established, enzymes could potentially be used to modify the monomers or the resulting copolymer in an environmentally friendly manner. For example, enzymes could be used to catalyze the esterification of the hydroxyl groups on the poly(styrene-co-allyl alcohol) backbone, a process that is often carried out using traditional chemical methods.
Advanced Materials Development from Prop 2 En 1 Ol;styrene Copolymers
Engineering of Resinous Polyols for Crosslinking Applications
Prop-2-en-1-ol;styrene (B11656) copolymers, often referred to as styrene-allyl alcohol (SAA) copolymers, serve as resinous polyols of intermediate molecular weight. epo.org Their utility in crosslinking applications stems from the high concentration of primary hydroxyl (-OH) groups along the polymer backbone. gantrade.com These hydroxyl groups are highly reactive and can readily form crosslinks with polymers containing functional groups such as carboxyls, anhydrides, halides, and isocyanates. lyondellbasell.com
The engineering of these polyols involves controlling key structural parameters during synthesis to meet the demands of specific applications. epo.org Specialized polymerization techniques, such as the gradual, programmed feed of the more reactive styrene monomer into a reactor containing allyl alcohol at high temperatures (up to 180°C), are employed to achieve a uniform comonomer distribution and the desired level of hydroxyl functionality. gantrade.com By carefully managing the mole ratio of styrene to allyl alcohol, producers can manufacture copolymers with specific number average molecular weights (typically 800-2000 g/mol ) and hydroxyl numbers (ranging from 180-280 mg KOH/g). epo.org
These engineered SAA polyols are hard, thermoplastic resins that enhance the crosslink density, adhesion, hardness, and durability of thermosetting systems. gantrade.com Their aromatic content also contributes to improved hydrolytic stability and resistance to water and corrosion in the final crosslinked product. gantrade.comlyondellbasell.com They are particularly valuable in the formulation of polyesters, polyurethanes, and alkyd and uralkyd coatings. epo.org For instance, the partial replacement of traditional polyols like pentaerythritol (B129877) with SAA resinous polyols in alkyd resin synthesis leads to a significant decrease in resin polydispersity, which can improve coating performance. researchgate.net
Table 1: Typical Properties of Commercial Prop-2-en-1-ol;styrene Resinous Polyols Data compiled from multiple sources. epo.orggantrade.com
| Property | Typical Value Range | Significance in Crosslinking |
|---|---|---|
| Number Average Molecular Weight (Mn) | 800 - 2,000 g/mol | Influences viscosity and mechanical properties of the final product. |
| Weight Average Molecular Weight (Mw) | 2,000 - 3,500 g/mol | Affects the overall performance and processing characteristics. |
| Hydroxyl Number | 180 - 280 mg KOH/g | Determines the density of potential crosslinking sites. |
| Softening Point | 90 - 110 °C | Indicates the temperature at which the resin begins to soften, relevant for processing. |
| Glass Transition Temperature (Tg) | ~63 °C | Impacts the mechanical properties and use temperature of the final material. |
Fabrication of Polymeric Coatings and Adhesives with Tailored Properties
The unique chemical structure of this compound copolymers makes them highly effective additives for tailoring the properties of polymeric coatings and adhesives. paint-coatings.it The combination of hydroxyl functionality for reactivity and aromatic content for stability allows for significant performance enhancements. lyondellbasell.com
In coating formulations, these copolymers act as hard resin modifiers and reactive polyols. gantrade.comlyondellbasell.com When incorporated into systems like alkyd, polyester (B1180765), or urethane (B1682113) coatings, they improve a range of properties. univarsolutions.com The high density of primary hydroxyl groups provides numerous sites for crosslinking with aminoplasts or isocyanates, leading to harder, more durable films. lyondellbasell.compaint-coatings.it This increased crosslink density enhances chemical and stain resistance. paint-coatings.it Furthermore, the styrene component contributes to increased gloss, hydrophobicity (water resistance), and adhesion to various substrates, including metals, which improves corrosion protection. gantrade.compaint-coatings.it In urethane coatings, for example, formulating with SAA copolymers improves weatherability, hardness, and chemical resistance in proportion to the amount of copolymer used. lyondellbasell.com
The low molecular weight of these copolymers also allows for the formulation of high-solids coatings, which have a lower content of volatile organic compounds (VOCs). researchgate.net They can also be used to create uralkyds by reacting the SAA copolymer sequentially with alkyds and isocyanates, resulting in coatings with faster drying times. lyondellbasell.com
Table 2: Performance Enhancements in Coatings and Adhesives Using this compound Copolymers Data compiled from multiple sources. gantrade.comlyondellbasell.compaint-coatings.itunivarsolutions.com
| Property | Observed Improvement | Underlying Mechanism |
|---|---|---|
| Hardness & Durability | Increased | High crosslink density from hydroxyl groups. gantrade.comlyondellbasell.com |
| Adhesion | Enhanced | Polar hydroxyl groups and aromatic interactions with substrates. paint-coatings.it |
| Water & Corrosion Resistance | Improved | Hydrophobic nature of the styrene backbone. gantrade.compaint-coatings.it |
| Chemical & Stain Resistance | Improved | Robust, highly crosslinked polymer network. lyondellbasell.compaint-coatings.it |
| Drying Time | Reduced | Facilitates faster film formation, especially in uralkyd systems. lyondellbasell.com |
| Gloss | Increased | Contributes to a smooth, uniform surface finish. lyondellbasell.com |
Design of Polymer Blends with Tuned Miscibility for Enhanced Performance
The performance of polymeric materials can be significantly enhanced by blending two or more polymers to achieve properties not attainable by a single component. The miscibility of the components is a critical factor governing the final properties of the blend. This compound copolymers are particularly interesting for creating miscible polymer blends due to their ability to form specific intermolecular interactions, primarily through hydrogen bonding. kpi.ua
The hydroxyl groups on the SAA copolymer can act as hydrogen bond donors, enabling favorable interactions with polymers that contain hydrogen bond acceptor groups, such as the carbonyl groups in polyesters and polyamides. kpi.uaresearchgate.net Research has shown that poly(styrene-co-allyl alcohol) is miscible with poly-ε-caprolactone (PCL), a biodegradable aliphatic polyester. researchgate.net This miscibility is confirmed by the presence of a single, composition-dependent glass transition temperature for the blends. The strength of the interaction, quantified by the blend interaction parameter (B), was found to be negative (indicating miscibility) and dependent on the hydroxyl content of the SAA copolymer. researchgate.net This suggests that an optimal density of alcohol groups exists to maximize the interaction with PCL. researchgate.net
Similarly, SAA copolymers exhibit miscibility and complexation with poly(N,N-dimethylacrylamide) (PDMA). kpi.ua Spectroscopic studies confirm that intermolecular hydrogen bonding between the hydroxyl groups of SAA and the amide groups of PDMA is the primary driver for this miscibility. kpi.ua The extent of these interactions is directly related to the allyl alcohol content in the copolymer. kpi.ua By carefully selecting the blend components and the hydroxyl content of the SAA copolymer, it is possible to tune the miscibility and, consequently, the morphology and performance of the resulting polymer blend. researchgate.netnih.gov
Table 3: Miscibility and Interaction in this compound Copolymer Blends Data compiled from multiple sources. kpi.uaresearchgate.netnih.gov
| Blend Polymer | Miscibility Outcome | Primary Driving Interaction | Key Finding |
|---|---|---|---|
| Poly-ε-caprolactone (PCL) | Miscible | Hydrogen bonding (SAA -OH with PCL C=O) | Interaction parameter varies with SAA hydroxyl content, indicating tunable miscibility. researchgate.net |
| Poly(N,N-dimethylacrylamide) (PDMA) | Miscible / Forms Complexes | Hydrogen bonding (SAA -OH with PDMA C=O) | Higher allyl alcohol content in SAA leads to stronger intermolecular hydrogen bonding. kpi.ua |
| Aliphatic Polyesters | Generally Miscible | Hydrogen bonding (SAA -OH with polyester C=O) | FT-IR spectroscopy can be used to monitor hydrogen bonding and phase separation. nih.gov |
Development of Electrically Active and Photoresponsive Polymeric Systems
The development of "smart" polymers that respond to external stimuli like light or an electric field is a frontier in materials science. This compound copolymers serve as a valuable platform for designing such functional systems due to their highly reactive hydroxyl groups, which can be chemically modified to incorporate electrically active or photoresponsive moieties. cymitquimica.com
The fundamental strategy involves using the SAA copolymer as a backbone and grafting functional molecules onto it via the hydroxyl groups. This approach allows for the permanent integration of desired functionalities into a stable, processable polymer matrix.
For photoresponsive systems, chromophores—molecules that undergo a structural change upon exposure to light—can be attached to the SAA backbone. specificpolymers.com For example, azobenzene (B91143) or spiropyran derivatives, which undergo reversible isomerization when irradiated with specific wavelengths of light, could be esterified with the hydroxyl groups of the SAA copolymer. This would create a polymer that could, for instance, change its polarity, shape, or optical properties in response to a light stimulus. specificpolymers.com The reactive properties of the hydroxyl groups can be activated by radiation, suggesting a pathway for creating such materials. cymitquimica.com
For electrically active systems, conductive or redox-active groups can be similarly grafted onto the polymer. By attaching moieties that can be oxidized and reduced, it may be possible to create materials for applications in sensors or energy storage. The development of proton conductive membranes from SAA copolymers for potential fuel cell use highlights how the hydroxyl groups can be leveraged to influence electrical properties, in this case by facilitating proton transport. The versatility of the SAA backbone provides a robust framework for creating a new generation of functional polymeric systems.
Table 4: Conceptual Strategies for Functionalizing this compound Copolymers Based on the described reactivity of SAA copolymers and general principles of functional polymers. specificpolymers.com
| System Type | Functionalization Strategy | Potential Grafted Moiety | Resulting Functionality |
|---|---|---|---|
| Photoresponsive | Esterification or etherification of -OH groups with a chromophore. | Azobenzene, Spiropyran, Anthracene | Light-induced change in shape, solubility, or optical properties. specificpolymers.com |
| Electrically Active | Attachment of redox-active or conductive molecules to the -OH groups. | Ferrocene derivatives, Thiophene oligomers | Redox-switchable properties, changes in conductivity. |
| Proton Conductive | Modification of -OH groups to include acidic functionalities (e.g., sulfonation). | Sulfonic acid groups | Facilitated proton transport for membrane applications. |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Control and Selectivity
The synthesis of prop-2-en-1-ol and styrene (B11656) copolymers can be challenging due to the different reactivities of the monomers. gantrade.com Future research is directed towards the development of novel catalytic systems that can offer better control over the copolymerization process. This includes achieving higher monomer conversions, controlling the distribution of monomer units within the polymer chain (e.g., random, block, or gradient copolymers), and tailoring the molecular weight and polydispersity of the resulting polymers. aiche.org
One area of exploration is the use of transition metal catalysts. For instance, ruthenium-based catalysts have been investigated for the isomerization of allyl ethers, which could be a potential route to modify the reactivity of the allyl monomer before or during polymerization. mdpi.com Another approach involves the use of highly dispersed molybdenum oxide catalysts on a titanium dioxide support for the dehydrative allylation of allyl alcohol, which could be adapted for copolymerization reactions under solvent-free conditions. mdpi.com The development of these and other novel catalytic systems will be crucial for the synthesis of well-defined prop-2-en-1-ol;styrene copolymers with precisely controlled architectures and properties. Block copolymer template-assisted nano-catalysts are also a subject of significant interest in the field of catalysis and polymer chemistry. mdpi.com
Integration of In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the copolymerization kinetics and mechanism of prop-2-en-1-ol and styrene, the integration of in-situ characterization techniques is an emerging trend. youtube.com These techniques allow for real-time monitoring of the reaction as it proceeds, providing valuable data on monomer consumption, copolymer composition, and the evolution of molecular weight. aiche.orgyoutube.com
Techniques such as in-situ ¹H NMR spectroscopy can be used to track the consumption of individual monomers, providing insights into their relative reactivities and the formation of different copolymer structures. aiche.orgd-nb.info This real-time data is invaluable for optimizing reaction conditions and for developing more accurate kinetic models of the copolymerization process. aiche.org Other in-situ techniques, like time-resolved small-angle X-ray scattering (SAXS), can provide information on the evolution of the polymer morphology during polymerization, which is particularly relevant for understanding the self-assembly of block copolymers. researchgate.net The data obtained from these in-situ methods will be instrumental in refining the synthesis of this compound copolymers with desired microstructures and properties. d-nb.info
Predictive Modeling and Machine Learning for Material Design
The vast number of possible copolymer compositions and architectures makes a purely experimental approach to material design time-consuming and costly. rsc.orgrsc.org Therefore, predictive modeling and machine learning are becoming increasingly important tools for accelerating the design and discovery of new polymeric materials. rsc.orgacs.org By developing quantitative structure-property relationship (QSPR) models, it is possible to predict the properties of a copolymer based on its chemical structure and composition. acs.orgacs.org
These models can be trained on existing experimental data to learn the complex relationships between the monomer sequence, molecular weight, and the resulting material properties such as glass transition temperature, mechanical strength, and chemical resistance. rsc.orgacs.org Machine learning algorithms, such as deep neural networks and random forests, are being employed to build these predictive models. rsc.orgrsc.org While these models are powerful, their predictive accuracy is highly dependent on the quality and quantity of the training data. rsc.org Therefore, a key aspect of future research will be the generation of high-quality, comprehensive datasets for this compound copolymers to train more accurate and reliable machine learning models. These models can then be used to virtually screen large libraries of potential copolymer candidates and identify those with the most promising properties for a specific application, significantly streamlining the material development process. acs.org
Development of Smart and Responsive Materials Based on this compound Architectures
The presence of hydroxyl groups in this compound copolymers provides a reactive handle for further chemical modification, enabling the development of "smart" or "responsive" materials. nih.gov These materials can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. nih.govrsc.orgrsc.org
For example, the hydroxyl groups can be functionalized with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) to create materials that undergo a phase transition at a specific temperature. nih.gov This could be utilized in applications such as controlled drug delivery, where the drug is released when the material is exposed to the higher temperature of the body. mdpi.com Similarly, pH-responsive moieties can be introduced to create materials that swell or shrink in response to changes in pH, which is relevant for applications in sensors and actuators. nih.govrsc.org The development of these smart materials often involves creating specific copolymer architectures, such as block copolymers, where the responsive segment can self-assemble into nanostructures. nih.govrsc.org Future research in this area will focus on designing and synthesizing novel this compound-based architectures with tailored responses to a variety of stimuli for a wide range of advanced applications, including biomedical devices and environmental remediation. nih.govrsc.org
Q & A
Q. How can spectroscopic techniques be used to confirm the structure of Prop-2-en-1-ol derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in (E)-3-(4-methoxyphenyl)-prop-2-en-1-ol, the allylic alcohol’s configuration is confirmed via coupling constants in NMR (e.g., trans-vinylic protons show J ≈ 15–16 Hz) . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (broad ~3200–3600 cm) and conjugated C=C (stretching ~1620–1680 cm). Mass spectrometry (MS) provides molecular weight validation. Always cross-reference spectral data with literature values for consistency .
Q. What are the key steps in designing in vitro assays to assess styrene’s neurotoxicity?
Methodological Answer: Use neuronal cell lines (e.g., SH-SY5Y) exposed to styrene at physiologically relevant concentrations. Measure biomarkers like reactive oxygen species (ROS), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3 activity). Include positive controls (e.g., rotenone for mitochondrial dysfunction) and validate via dose-response curves. Statistical analysis should account for inter-experimental variability using ANOVA with post-hoc tests .
Q. How is styrene oxide’s genotoxicity evaluated in human cell lines?
Methodological Answer: Perform the comet assay to detect DNA strand breaks and the micronucleus test in lymphocytes. Use concentrations spanning the LD range (e.g., 0.1–10 mM). Include metabolic activation systems (e.g., S9 liver homogenate) to mimic in vivo conditions. Data interpretation requires comparison with negative controls (solvent-only) and positive controls (e.g., ethyl methanesulfonate) .
Q. What environmental impact assessment models are applicable to styrene pollution?
Methodological Answer: Use fugacity models (e.g., EQC Level III) to predict styrene’s distribution in air, water, and soil. Input parameters include octanol-water partition coefficient () and biodegradation half-life. Field validation via gas chromatography-mass spectrometry (GC-MS) of soil/water samples is critical. Regulatory thresholds (e.g., EPA’s IRIS) guide risk characterization .
Advanced Research Questions
Q. How can contradictions in styrene’s carcinogenicity data from animal studies be resolved statistically?
Methodological Answer: Apply meta-analysis to aggregate data from 14 long-term studies . Use random-effects models to account for heterogeneity in study design (e.g., dosing regimens, species). Sensitivity analysis excludes outliers, and subgroup analysis evaluates confounders (e.g., styrene oxide pharmacokinetics). Bayesian frameworks improve weight-of-evidence assessments by incorporating prior toxicokinetic data .
Q. What thermodynamic models are suitable for predicting vapor-liquid equilibrium (VLE) in Prop-2-en-1-ol mixtures?
Methodological Answer: Use the Non-Random Two-Liquid (NRTL) or UNIQUAC models to correlate isobaric VLE data for binary systems (e.g., Prop-2-en-1-ol/hexan-2-ol). Activity coefficients are derived from experimental data at 101.32 kPa. Validate predictions with the Hayden-O’Connell equation for associating components. Computational tools like ASPEN Plus® streamline parameter optimization .
Q. How do conjugation effects in Prop-2-en-1-ol influence thermodynamic property calculations?
Methodological Answer: The conjugated C=C and hydroxyl groups alter bond enthalpy contributions. For combustion enthalpy, avoid approximating C=C as two C-C bonds; instead, use experimental values (e.g., C=C = 612 kJ/mol vs. C-C = 348 kJ/mol). Correct for resonance stabilization using Hess’s law and density functional theory (DFT) calculations to account for electronic effects .
Q. How can reaction yields be optimized in EDCI/HOBt-mediated synthesis of Prop-2-en-1-ol amides?
Methodological Answer: Optimize stoichiometry (e.g., 1.2 eq EDCI, 1.1 eq HOBt relative to carboxylic acid) in anhydrous DMF. Monitor reaction progress via TLC (hexane:EtOAc 3:1). Purify via silica gel chromatography, and characterize by NMR. If yields are suboptimal (e.g., 61% vs. literature 76%), consider microwave-assisted synthesis to enhance kinetics .
Q. What computational strategies predict the bioactivity of Prop-2-en-1-ol derivatives?
Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Train models with datasets from PubChem BioAssay. Validate via leave-one-out cross-validation and external test sets. For antimicrobial activity, integrate molecular docking (e.g., PDB: 1AJ6 for E. coli enoyl-ACP reductase) .
Q. How are mechanistic studies designed to evaluate Prop-2-en-1-ol derivatives’ antioxidant activity?
Methodological Answer: Use DPPH and ABTS radical scavenging assays to quantify IC. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical adducts. Computational studies (DFT) identify H-atom transfer or electron donation pathways. Correlate results with substituent effects (e.g., electron-donating groups enhance activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
